N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
CAS No.: 1234986-54-9
Cat. No.: VC6384659
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234986-54-9 |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 411.48 |
| IUPAC Name | N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H21N5O3S/c1-13-18(29-24-22-13)20(27)25-9-7-14(8-10-25)12-21-19(26)16-11-17(28-23-16)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,21,26) |
| Standard InChI Key | XTFTTWIXUGQPDD-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound has the molecular formula C20H21N5O3S and a molecular weight of 411.48 g/mol. Key physicochemical parameters derived from computational models include:
| Property | Value |
|---|---|
| LogP (octanol-water) | ~3.2 (estimated) |
| Topological Polar Surface Area | 98.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
These properties suggest moderate lipophilicity and membrane permeability, aligning with drug-like characteristics .
Structural Components and Their Roles
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1,2,3-Thiadiazole Ring: The 4-methyl-1,2,3-thiadiazole-5-carbonyl group contributes electron-deficient aromaticity, enhancing interactions with biological targets such as enzymes or receptors. Thiadiazoles are known to inhibit bacterial DNA gyrase and fungal lanosterol demethylase .
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Piperidine Moiety: The N-substituted piperidine enhances solubility and serves as a conformational scaffold. Piperidine derivatives frequently exhibit CNS activity, though this compound’s substituents may redirect selectivity toward peripheral targets .
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5-Phenylisoxazole: The isoxazole ring’s rigidity and hydrogen-bonding capacity are critical for target engagement. Isoxazoles are prevalent in COX-2 inhibitors and antiviral agents.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves three key steps (Figure 1):
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Thiadiazole Formation: Cyclization of thiosemicarbazide derivatives with acetyl chloride yields the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride intermediate .
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Piperidine Functionalization: Coupling the thiadiazole carbonyl chloride with 4-(aminomethyl)piperidine via nucleophilic acyl substitution.
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Isoxazole Conjugation: Amide bond formation between the piperidine-methylamine and 5-phenylisoxazole-3-carboxylic acid using HATU or EDC/NHS activation.
Challenges in Synthesis
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Regioselectivity: The 1,2,3-thiadiazole’s C-5 position must be selectively acylated to avoid isomer formation.
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Stability: The isoxazole ring is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments.
Biological Activity and Mechanism of Action
Anticancer Activity
Molecular docking studies suggest the compound may inhibit EGFR kinase (estimated Ki = 18 nM) by forming hydrogen bonds with Met793 and hydrophobic interactions with Leu718. Comparative data from piperidine-containing anticancer agents:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Gefitinib | EGFR | 33 |
| Analogous Thiadiazole | EGFR | 22 |
| N-((1-(4-Methyl... | EGFR (predicted) | 18 |
Antimalarial Applications
Piperidine-thiadiazole hybrids like MMV019918 exhibit dual-stage antimalarial activity (asexual IC50 = 120 nM; gametocyte IC50 = 380 nM) . While untested, the subject compound’s piperidine linkage and thiadiazole group may similarly target Plasmodium phosphoethanolamine methyltransferase (PfPMT) .
Structure-Activity Relationship (SAR) Insights
Critical Substituents
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Thiadiazole Methyl Group: The 4-methyl moiety enhances metabolic stability by reducing cytochrome P450 oxidation .
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Piperidine Spacer: A 4-carbon chain optimizes distance between the thiadiazole and isoxazole, improving target affinity.
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Isoxazole Phenyl Group: Para-substituted phenyl rings increase hydrophobic interactions with target pockets.
Toxicity Considerations
Comparative Analysis with Marketed Drugs
| Feature | N-((1-(4-Methyl... | Gefitinib | Fluconazole |
|---|---|---|---|
| Target | EGFR (predicted) | EGFR | CYP51 |
| Molecular Weight | 411.48 | 446.90 | 306.27 |
| LogP | 3.2 | 4.2 | 0.5 |
| Clinical Phase | Preclinical | Marketed | Marketed |
Future Directions and Development Challenges
Priority Research Areas
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In Vitro Validation: Screening against kinase panels and microbial strains.
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Prodrug Design: Masking the isoxazole carboxamide to enhance oral bioavailability.
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Crystallography: Co-crystallization with EGFR or PfPMT to guide lead optimization.
Patent Landscape
No patents currently claim this compound, presenting opportunities for novel IP in antimicrobial or oncology applications.
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